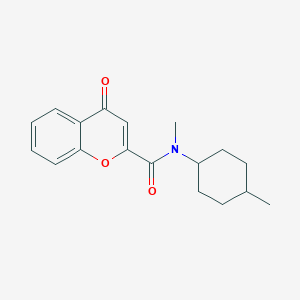
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide, also known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. MXE has gained popularity in recent years due to its psychoactive effects, and it has been used for recreational purposes. However, MXE also has potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide acts on the NMDA receptors in the brain, which are involved in learning and memory. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide is a non-competitive antagonist of the NMDA receptors, which means that it blocks the receptors and prevents them from functioning properly. This leads to a decrease in the activity of the glutamate neurotransmitter system, which is involved in many important functions in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has been shown to have a range of biochemical and physiological effects in animal studies. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has been shown to increase dopamine and serotonin levels in the brain, which are neurotransmitters that are involved in mood regulation. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has several advantages for use in lab experiments. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide is a relatively potent NMDA receptor antagonist, which means that it can be used in small doses to achieve the desired effects. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide also has a relatively long half-life, which means that its effects can be studied over a longer period of time. However, N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide also has several limitations for use in lab experiments. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has not been extensively studied in humans, and its effects on human physiology and behavior are not well understood. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide also has potential side effects that could interfere with the results of lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide. One area of research could be to investigate the potential therapeutic applications of N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide in the treatment of depression and other psychiatric disorders. Another area of research could be to investigate the long-term effects of N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide on brain function and behavior. Finally, future research could focus on developing new NMDA receptor antagonists that have fewer side effects and greater therapeutic potential than N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide.
Synthesemethoden
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-methylcyclohexanone with methanol and hydrochloric acid to produce 4-methylcyclohexanol. The 4-methylcyclohexanol is then reacted with phosphorus oxychloride to form 4-methylcyclohexyl chloride. The final step involves the reaction of 4-methylcyclohexyl chloride with 4,5-dihydro-2-oxo-1H-3-benzazepine-3-carboxylic acid to produce N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has been shown to have similar effects to ketamine, another dissociative drug that has been used in research to study depression and other psychiatric disorders. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has been used in animal studies to investigate the role of N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in learning and memory. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has also been used to study the effects of dissociative drugs on brain function and behavior.
Eigenschaften
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-7-9-13(10-8-12)19(2)18(21)17-11-15(20)14-5-3-4-6-16(14)22-17/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXNIWAHOZIBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

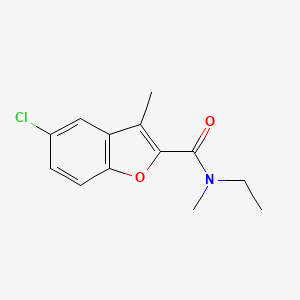
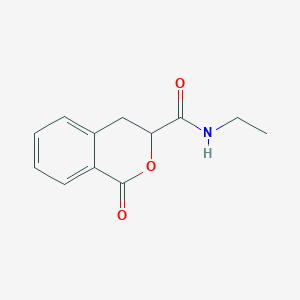

![N-[1-(furan-2-yl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7566416.png)
![2-[(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7566422.png)
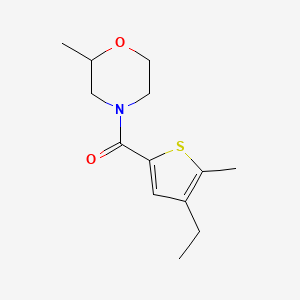
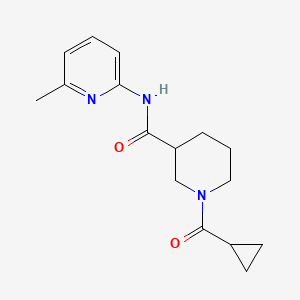
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
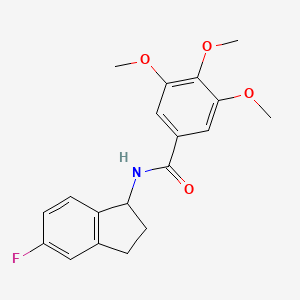
![3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)
![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)
![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)
